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Compound of Interest

Compound Name: DSP-1053

Cat. No.: B8105912

Technical Support Center: DSP-1053 Cellular
Assays

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to help researchers minimize off-target effects of DSP-1053 in cellular
assays.

Frequently Asked Questions (FAQSs)

Q1: What are the primary on-target activities of DSP-10537?

Al: DSP-1053 is a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-
HT1A receptor.[1][2][3][4] It binds to human SERT with a Ki of 1.02 nM and inhibits serotonin
uptake with an IC50 of 2.74 nM.[1][2] Its binding affinity (Ki) for the human 5-HT1A receptor is
5.05 nM, with an intrinsic activity of 70.0%.[1][2]

Q2: What are the known off-target effects of DSP-10537

A2: The primary known off-target interaction of DSP-1053 is with the histamine H1 receptor,
with a Ki value of 7.46 nM.[1] In a screening against 28 other receptors, its binding affinity was
weak (Ki > 100 nmol/L).[1]

Q3: How can | minimize the off-target effects of DSP-1053 in my experiments?
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A3: To minimize off-target effects, it is recommended to:

o Use the lowest effective concentration: Determine the optimal concentration of DSP-1053
that elicits the desired on-target effect with minimal off-target engagement by performing a
dose-response curve.

o Use appropriate controls: Include a negative control (vehicle) and a positive control (a known
selective SERT inhibitor or 5-HT1A agonist). To investigate the histamine H1 receptor off-
target effect, consider using a selective H1 antagonist as a control.

o Use cell lines with well-characterized receptor expression: Whenever possible, use cell lines
that endogenously express SERT and/or 5-HT1A receptors at levels relevant to your
research question. Overexpression systems can sometimes exacerbate off-target effects.

» Confirm on-target engagement: Use orthogonal assays to confirm that the observed
phenotype is due to the intended on-target activity. For example, use a structurally unrelated
SERT inhibitor to see if it recapitulates the effects of DSP-1053.

Q4: Should | be concerned about the metabolism of DSP-1053 in my cellular assays?

A4: DSP-1053 was developed to have low metabolism by the cytochrome P450 enzyme
CYP2D6.[5] For most in vitro cellular assays, especially those of shorter duration, drug
metabolism is unlikely to be a significant factor. However, for long-term culture experiments, it
is a factor to consider.

Data Summary

Table 1: In Vitro Binding Affinities and Potencies of DSP-1053
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Target Species Assay Type Value
Serotonin Transporter _ o _
Human [3H]citalopram binding  Ki =1.02 + 0.06 nM[1]
(SERT)
Serotonin Transporter ) o Ki =0.489 + 0.039
Rat [3H]citalopram binding

(SERT)

nM[1]

Serotonin Transporter

IC50=2.47+0.41

Human [3H]5-HT uptake
(SERT) nM[1]
[3H]8-OH-DPAT )
5-HT1A Receptor Human o Ki=5.05+ 1.07 nM[1]
binding
[3H]8-OH-DPAT _
5-HT1A Receptor Rat o Ki =5.09 £ 1.03 nM[1]
binding
o EC50=98.0 £ 34.9
5-HT1A Receptor Human GTPyS binding

nM[1]

Histamine H1

Receptor

- Radioligand binding Ki=7.46 +1.37 nM[1]

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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